N-(Benzyloxycarbonyl)-3-pentyl-L-alanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)octanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-8-11-14(15(18)19)17-16(20)21-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H,17,20)(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTXIAIUZAYHGB-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyloxycarbonyl 3 Pentyl L Alanine and Its Derivatives
Strategies for the Stereoselective Introduction of the 3-Pentyl Side Chain
The key challenge in synthesizing 3-pentyl-L-alanine lies in the stereocontrolled formation of the C-C bond at the β-position of an alanine (B10760859) precursor. Several advanced organic chemistry methodologies can be employed to achieve this, including functionalization of alanine at the β-carbon, palladium-catalyzed C-H activation, and asymmetric catalysis.
Functionalization of Alanine at the β-Carbon Position for Non-Proteinogenic Analogs
One effective strategy for the synthesis of β-substituted alanines involves the diastereoselective alkylation of a chiral β-alanine enolate derivative. This method establishes the required stereochemistry through the influence of a chiral auxiliary. For instance, a racemic perhydropyrimidinone derived from β-alanine can be deprotonated to form a lithium enolate. The subsequent alkylation with an electrophile, such as a pentyl halide, proceeds with high diastereoselectivity. scielo.org.mx The chiral environment created by the auxiliary directs the incoming alkyl group to a specific face of the enolate, leading to the preferential formation of one diastereomer. scielo.org.mx
The high diastereoselectivity is attributed to the steric hindrance imposed by a substituent on the chiral auxiliary, which forces the electrophile to approach from the less hindered side of the enolate. scielo.org.mx Following the alkylation, the chiral auxiliary can be cleaved to yield the desired β-alkylated amino acid.
Table 1: Diastereoselective Alkylation of a β-Alanine Enolate Derivative This table presents representative data on the diastereoselective alkylation of a chiral β-alanine enolate equivalent with various electrophiles, illustrating the principle of the methodology.
| Electrophile (RX) | Product | Diastereomeric Selectivity (ds) | Yield (%) |
| CH₃I | 5-Methyl derivative | >96% | 70 |
| C₂H₅Br | 5-Ethyl derivative | >96% | 65 |
| C₆H₅CH₂Br | 5-Benzyl derivative | >96% | 40 |
Another approach involves the Michael addition of nucleophiles to dehydroalanine (B155165) derivatives. This method allows for the introduction of various substituents at the β-carbon. rsc.org While commonly used for introducing heteroatomic nucleophiles, organocuprates derived from pentyl magnesium bromide could potentially be employed in a conjugate addition fashion to install the pentyl side chain.
Palladium-Catalyzed C–H Activation and Olefination Approaches to β-Substituted Amino Acids
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of amino acid side chains. rsc.orgrsc.org This method typically employs a directing group, such as an 8-aminoquinoline (B160924) auxiliary, attached to the alanine precursor. The directing group positions the palladium catalyst in proximity to the β-methyl C(sp³)–H bonds, facilitating their activation and subsequent coupling with a suitable partner. rsc.org
While direct alkylation of the β-C-H bond with a pentyl group can be challenging, a two-step olefination-reduction sequence is a viable alternative. First, a palladium-catalyzed olefination reaction with a suitable vinyl partner, such as 1-pentene, would introduce a pentenyl group at the β-position. Subsequent hydrogenation of the double bond would then yield the desired 3-pentyl side chain. This approach offers a versatile route to various β-alkylated amino acids.
Table 2: Representative Palladium-Catalyzed β-C(sp³)–H Arylation of Alanine Derivatives This table illustrates the feasibility of palladium-catalyzed functionalization at the β-position of alanine using aryl iodides as coupling partners. A similar strategy could be adapted for olefination.
| Aryl Iodide | Auxiliary | Catalyst | Product Yield (%) |
| 4-Iodotoluene | 8-Aminoquinoline | Pd(OAc)₂ | 85 |
| 1-Iodo-4-methoxybenzene | 8-Aminoquinoline | Pd(OAc)₂ | 78 |
| 2-Iodonaphthalene | 8-Aminoquinoline | Pd(OAc)₂ | 82 |
Enantioselective Synthesis of Chiral Amino Acids via Asymmetric Catalysis
Asymmetric catalysis provides a highly efficient route to enantiomerically pure amino acids. A prominent strategy for the synthesis of β-amino acids is the asymmetric hydrogenation of β-amido-α,β-unsaturated esters or amides. bohrium.comacs.org In this approach, a prochiral unsaturated precursor is hydrogenated in the presence of a chiral rhodium or ruthenium catalyst, such as one containing the DuanPhos ligand. bohrium.com The chiral catalyst creates a stereochemically defined environment that directs the hydrogenation to one face of the double bond, resulting in the formation of the desired enantiomer with high enantiomeric excess (ee). bohrium.comresearchgate.net
For the synthesis of 3-pentyl-L-alanine, a suitable precursor would be a β-amido-α,β-unsaturated ester with a pentyl group at the β-position. The asymmetric hydrogenation of this substrate would then directly yield the protected L-amino acid. This method is highly attractive due to its high efficiency and atom economy. acs.org
Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Amides This table showcases the effectiveness of asymmetric hydrogenation for the synthesis of chiral β-amino amides, a principle applicable to the synthesis of 3-pentyl-L-alanine.
| Substrate | Catalyst | Enantiomeric Excess (ee) | Yield (%) |
| α-Aryl-β-amido-α,β-unsaturated amide (Aryl = Phenyl) | Rh/DuanPhos | 95% | 98% |
| α-Aryl-β-amido-α,β-unsaturated amide (Aryl = 4-Methoxyphenyl) | Rh/DuanPhos | 96% | 99% |
| α-Aryl-β-amido-α,β-unsaturated amide (Aryl = 2-Naphthyl) | Rh/DuanPhos | 94% | 97% |
N-Protection with the Benzyloxycarbonyl (Cbz) Group
Once the 3-pentyl-L-alanine core has been synthesized, the amino group must be protected to allow for further manipulations, such as peptide coupling. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. total-synthesis.com
Classical and Modified Methods for Carbobenzyloxylation of Amino Acids
The most common method for the introduction of the Cbz group is the Schotten-Baumann reaction. organic-chemistry.orgwikipedia.orglscollege.ac.in This reaction involves the treatment of the amino acid with benzyl (B1604629) chloroformate in the presence of a base, typically in a biphasic system of an organic solvent and water. The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the formation of the N-Cbz protected amino acid. organic-chemistry.orgwikipedia.org
Several modified methods have been developed to improve the efficiency and convenience of the carbobenzyloxylation reaction. These include the use of alternative bases, such as sodium bicarbonate or organic amines, and different solvent systems. total-synthesis.com For instance, performing the reaction in a homogeneous aqueous-organic solvent mixture can sometimes lead to faster reaction times and easier work-up procedures. ijacskros.com Furthermore, the use of catalysts like 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, especially for less reactive amines.
Optimization of Reaction Conditions for High Yield and Purity
The yield and purity of the N-Cbz protected amino acid are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and the stoichiometry of the reagents. For example, a study on the selective deprotection of a bis-Cbz protected piperazic acid derivative highlighted the importance of the base and temperature in achieving high yields. nih.gov While a deprotection reaction, this study underscores the fine-tuning of reaction conditions that is often necessary in amino acid chemistry.
To achieve high yields and purity in the N-protection of 3-pentyl-L-alanine, a systematic optimization of the Schotten-Baumann conditions would be necessary. This would involve screening different bases, solvent compositions, and reaction temperatures to identify the optimal set of parameters that maximize the formation of the desired product while minimizing side reactions, such as the formation of the corresponding benzyl ester or over-reaction.
Table 4: Representative Optimization of Reaction Conditions for N-Cbz Protection This table illustrates how different reaction parameters can influence the yield of an N-Cbz protection reaction, based on the principles of the Schotten-Baumann reaction.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOH | Dichloromethane/Water | 0 | 4 | 85 |
| NaHCO₃ | Dioxane/Water | 25 | 6 | 90 |
| K₂CO₃ | Acetone/Water | 0 | 5 | 88 |
| Triethylamine | Dichloromethane | 25 | 3 | 92 |
Enzymatic and Biotechnological Approaches to Non-Proteinogenic Amino Acid Synthesis
The pursuit of greener and more efficient chemical processes has led to a growing interest in enzymatic and biotechnological methods for the synthesis of non-proteinogenic amino acids (npAAs). These approaches offer high stereoselectivity and milder reaction conditions compared to traditional chemical synthesis.
Enzyme-Catalyzed Derivatization of Amino Acid Scaffolds
Enzyme-catalyzed derivatization represents a powerful strategy for the synthesis of npAAs. This approach typically involves the use of enzymes to modify existing amino acid scaffolds, thereby introducing novel functionalities. While specific enzymatic methods for the direct synthesis of N-(Benzyloxycarbonyl)-3-pentyl-L-alanine are not extensively documented, the principles of enzyme-catalyzed reactions on amino acid precursors are well-established.
Enzymes such as aminotransferases, dehydrogenases, and aldolases can be employed to create the basic amino acid structure. For a molecule like 3-pentyl-L-alanine, a key challenge is the stereoselective formation of the carbon-carbon bond to introduce the pentyl group. Biocatalytic methods, including the use of engineered enzymes, could potentially address this by utilizing precursors that can be enzymatically coupled to a pentyl-containing moiety.
Subsequent N-protection with the benzyloxycarbonyl (Cbz) group is typically a chemical step. However, enzymatic ligation methods are also being explored for the protection of amino groups, which could offer a fully enzymatic route in the future. The table below summarizes key enzyme classes and their potential applications in the synthesis of npAA scaffolds.
| Enzyme Class | Potential Application in npAA Synthesis | Example Substrates/Reactions |
| Aminotransferases | Stereoselective introduction of an amino group to a keto-acid precursor. | Pyruvate to Alanine |
| Dehydrogenases | Reduction of a keto-acid to a hydroxy-acid, which can be further converted to an amino acid. | α-ketoglutarate to α-hydroxyglutarate |
| Aldolases | Formation of carbon-carbon bonds to build the amino acid backbone. | Glycine and an aldehyde to form a β-hydroxy-α-amino acid |
| Lyases | Non-hydrolytic cleavage or formation of chemical bonds. | Aspartate ammonia-lyase for the synthesis of aspartic acid |
Recombinant Production of Non-Proteinogenic Amino Acids
The use of engineered microorganisms for the production of npAAs is a rapidly advancing field. nih.gov By introducing heterologous genes or modifying existing metabolic pathways, organisms like Escherichia coli can be programmed to produce a wide array of valuable chemicals, including npAAs. nih.gov The production of npAAs in a model organism like E. coli offers a promising alternative to traditional chemical synthesis, which often requires harsh conditions and can generate significant waste. nih.gov
The biosynthesis of an amino acid with a pentyl side chain would likely require the engineering of a metabolic pathway that can generate the corresponding α-keto acid precursor. This could involve leveraging fatty acid biosynthesis pathways or introducing novel enzymes capable of constructing the carbon skeleton. Once the keto acid is formed, endogenous or heterologously expressed aminotransferases can catalyze the final step to the desired amino acid.
While the direct recombinant production of this compound has not been reported, the successful production of other npAAs, such as β-methylphenylalanine and β-hydroxyenduracididine in E. coli, demonstrates the feasibility of this approach. nih.gov The yields of these npAAs can often be enhanced by supplementing the culture media with pathway precursors. nih.gov
Key considerations for the recombinant production of 3-pentyl-L-alanine would include:
Identification and expression of enzymes capable of synthesizing the 2-keto-4-propylhexanoic acid precursor.
Optimization of fermentation conditions to maximize precursor availability and enzyme activity.
Selection of an appropriate aminotransferase with activity towards the novel keto acid.
Development of efficient downstream processing for the purification of the target amino acid.
The subsequent N-benzyloxycarbonyl protection would likely be performed as a separate chemical step following purification.
Advanced Synthetic Routes to Complex Derivatives Featuring this compound
The unique structural properties of this compound make it an attractive building block for the synthesis of complex bioactive molecules. Its incorporation into peptides and macrocycles can impart increased lipophilicity and potentially lead to novel pharmacological profiles.
Incorporation into Oligopeptide and Peptidomimetic Structures
Solid-phase peptide synthesis (SPPS) is the standard method for the assembly of oligopeptides. The incorporation of this compound into a growing peptide chain using SPPS is theoretically straightforward, although the bulky pentyl side chain may present steric challenges. The benzyloxycarbonyl (Cbz) group is a well-established N-terminal protecting group in peptide synthesis, compatible with various coupling reagents.
The general steps for incorporating this compound into an oligopeptide via SPPS would be:
Attachment of the first amino acid to a solid support (resin).
Deprotection of the N-terminus of the resin-bound amino acid.
Coupling of this compound using a suitable activating agent (e.g., DCC/HOBt, HBTU).
Repetition of the deprotection and coupling steps with subsequent amino acids to elongate the peptide chain.
Cleavage of the completed peptide from the resin and removal of side-chain protecting groups.
The steric hindrance from the pentyl group might necessitate the use of more potent coupling reagents or longer reaction times to ensure efficient amide bond formation. The properties of the resulting peptide will be influenced by the lipophilic nature of the pentyl side chain, which could affect solubility and secondary structure.
| Coupling Reagent | Description | Potential Utility for Bulky Amino Acids |
| DCC/HOBt | Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole (B26582). A classic and cost-effective coupling cocktail. | May be less efficient for sterically hindered couplings. |
| HBTU/HATU | Benzotriazole-based aminium/uronium salts. Highly efficient and rapid coupling reagents. | Generally effective for difficult couplings, including those involving bulky amino acids. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate. A third-generation uronium salt with high efficiency and low racemization. | An excellent choice for challenging couplings due to its high reactivity. |
Synthesis of Macrocyclic and Constrained Analogs
Macrocyclization is a powerful strategy in drug design to improve the metabolic stability, receptor affinity, and cell permeability of peptides. The synthesis of macrocyclic analogs featuring this compound would involve the initial synthesis of a linear peptide containing this amino acid, followed by an intramolecular cyclization reaction.
The pentyl side chain could play a crucial role in pre-organizing the linear peptide for cyclization by influencing its conformational preferences. The cyclization can be achieved through various chemical strategies, including head-to-tail, side-chain-to-side-chain, or head-to-side-chain linkages.
A general synthetic approach for a head-to-tail macrocycle would involve:
Synthesis of the linear peptide on a solid support, incorporating this compound at the desired position.
Selective deprotection of the N- and C-termini of the linear peptide.
On-resin or in-solution macrocyclization using a macrolactamization reagent.
Cleavage from the resin and final purification.
The success of the macrocyclization step is often highly dependent on the sequence of the linear precursor and the reaction conditions. The presence of the bulky pentyl group might favor certain conformations that facilitate or hinder the cyclization process. The resulting macrocycle would possess a unique topographical feature due to the pentyl group, which could be exploited for specific molecular recognition.
Stereochemical Purity and Analysis of N Benzyloxycarbonyl 3 Pentyl L Alanine
Significance of L-Stereoisomer Integrity in Chiral Building Blocks and Bioactive Compounds
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. enamine.net This chirality dictates that the interaction between a bioactive molecule and its target is highly stereospecific. enamine.net Consequently, the biological activity of a chiral drug is often associated with only one of its enantiomers, while the other may be inactive or, in some cases, exhibit undesirable or toxic effects. nbinno.com This principle underscores the critical importance of using enantiomerically pure building blocks, such as L-amino acids and their derivatives, in drug discovery and development. nbinno.comnih.gov
The use of chirally pure starting materials, often derived from the "chiral pool" of naturally occurring molecules like L-alanine, is a fundamental strategy in asymmetric synthesis. This approach ensures that the desired stereochemistry is incorporated from the outset, which is crucial for producing enantiomerically pure final compounds. Maintaining the integrity of the L-stereoisomer throughout a synthetic sequence is not merely a matter of efficiency but a regulatory and safety imperative in the pharmaceutical industry. nbinno.comnih.gov Any loss of stereochemical purity can lead to a mixture of diastereomers in the final product, which can be difficult and costly to separate and may have different pharmacological profiles. nih.gov
Enantiomeric Resolution and Separation Techniques
Several analytical techniques are employed to determine the enantiomeric purity of chiral compounds like N-(Benzyloxycarbonyl)-3-pentyl-L-alanine. These methods are essential for quality control during and after synthesis.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the direct separation of enantiomers. sigmaaldrich.comsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of an analyte, leading to different retention times and thus their separation. sigmaaldrich.com
For N-protected amino acids, including those with a benzyloxycarbonyl (Cbz or Z) group, various CSPs have proven effective. sigmaaldrich.comchromatographytoday.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly well-suited for the analysis of underivatized and N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com These columns can operate in different mobile phase modes, including reversed-phase, polar organic, and polar ionic, offering versatility in method development. sigmaaldrich.com The choice of mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, can significantly influence the retention and resolution of the enantiomers. sigmaaldrich.com
Table 1: Chiral Stationary Phases for Amino Acid Derivative Separation
| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase Compatibility |
| Teicoplanin-based (e.g., CHIROBIOTIC T) | Underivatized and N-derivatized amino acids | Aqueous and organic |
| Cyclodextrin-based | N-derivatized amino acids | Primarily organic |
| Cinchona alkaloid-derived | Free and N-blocked amino acids, small peptides | LC-MS compatible |
This table provides a summary of common chiral stationary phases used in HPLC for the separation of amino acid enantiomers and their derivatives.
Diastereomeric Derivatization for Chromatographic Resolution
An alternative to direct chiral HPLC is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. nih.govnih.gov These diastereomers, having different physical properties, can then be separated on a standard, achiral HPLC column. nih.gov
A well-known CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs. nih.govnih.gov This reagent reacts with the amino group of the amino acid derivative to form stable diastereomers that can be readily separated by reversed-phase HPLC. nih.gov Other CDAs, such as (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), have also been successfully used for the chiral analysis of amino acids. nih.govmdpi.com The choice of CDA is crucial as it affects the resolution, sensitivity, and reliability of the analysis. nih.gov
Enzymatic Resolution Methods for Amino Acid Enantiomers
Enzymatic resolution is a highly stereoselective method for separating enantiomers. This technique utilizes enzymes, which are natural chiral catalysts, to selectively act on one enantiomer in a racemic mixture. nih.gov For N-protected amino acids, enzymes like aminoacylases can be used to selectively hydrolyze the N-acyl group from the L-enantiomer, leaving the D-enantiomer unchanged. The resulting mixture of the free L-amino acid and the N-protected D-amino acid can then be separated by conventional methods.
Alternatively, proteases like papain can be used to catalyze the stereoselective synthesis of anilides from N-acylated racemic amino acids, where the L-enantiomer is preferentially converted to an insoluble anilide, allowing for its separation. researchgate.net Lipases and esterases are also employed for the resolution of amino acid esters. researchgate.net The high selectivity of enzymes often results in products with very high enantiomeric purity.
Methodologies for Monitoring and Preventing Stereomutation During Synthesis
Racemization, or the conversion of a pure enantiomer into a mixture of both enantiomers, is a significant concern during chemical synthesis, particularly in peptide chemistry. nih.govpeptide.com The α-hydrogen of an amino acid is susceptible to abstraction under certain conditions, leading to a loss of stereochemical integrity.
The benzyloxycarbonyl (Cbz) protecting group is known for its ability to suppress racemization during peptide coupling reactions. creative-peptides.com The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which is less likely to form with urethane-based protecting groups like Cbz and tert-Butoxycarbonyl (Boc) compared to acyl-type protecting groups. creative-peptides.comyoutube.com
However, the choice of coupling reagents and reaction conditions can still influence the extent of racemization. nih.govpeptide.com For instance, certain activating agents can promote the formation of racemizable intermediates. nih.gov Therefore, it is crucial to select coupling reagents and conditions that minimize this risk. Adding racemization-suppressing agents like 1-hydroxybenzotriazole (B26582) (HOBt) can also be beneficial. peptide.com
Monitoring for stereomutation during synthesis can be performed using the analytical techniques described above, such as chiral HPLC. researchgate.net By analyzing aliquots of the reaction mixture, the enantiomeric excess can be determined at various stages of the synthesis, allowing for the optimization of reaction conditions to preserve the stereochemical purity of the product.
Applications in Peptide Chemistry and Advanced Organic Synthesis
Integration as a Chiral Building Block in Peptide Synthesis
The stereochemical integrity of the L-alanine core makes this compound an essential component for creating peptides with defined three-dimensional structures. Its incorporation into peptide chains is achieved through established synthetic methodologies, both on solid supports and in solution.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on a solid resin support. peptide.comluxembourg-bio.com While the 9-fluorenylmethoxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc) groups are the most common choices for temporary Nα-protection in SPPS, Cbz-protected amino acids like N-(Benzyloxycarbonyl)-3-pentyl-L-alanine can be integrated into synthetic sequences. researchgate.netpeptide.com
The general SPPS cycle involves anchoring the first amino acid to the resin, followed by iterative cycles of Nα-deprotection and coupling of the next protected amino acid until the desired sequence is assembled. peptide.com In this context, this compound is activated at its carboxylic acid group and coupled to the free N-terminal amine of the resin-bound peptide. This activation is typically achieved using carbodiimide (B86325) reagents or phosphonium/uronium salts.
Table 1: Common Coupling Reagents in Peptide Synthesis
| Reagent Class | Examples | Mechanism of Action |
|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC) americanpeptidesociety.org | Activates the carboxyl group by forming an O-acylisourea intermediate. americanpeptidesociety.org |
Following the coupling step, the resin is washed to remove excess reagents before the next cycle of deprotection and coupling commences. peptide.com
In solution-phase peptide synthesis, all reactants are dissolved in an appropriate organic solvent. americanpeptidesociety.org This classical approach remains crucial for large-scale synthesis and for the preparation of peptide fragments that may be difficult to assemble on a solid support. rsc.org this compound is well-suited for these strategies. peptide.com
The fundamental reaction involves the coupling of the Cbz-protected amino acid with the free amino group of another amino acid or peptide, whose carboxyl group is typically protected as an ester. americanpeptidesociety.org The coupling process requires the activation of the carboxyl group of the Cbz-amino acid, commonly achieved with carbodiimide-based reagents such as DCC or DIC. americanpeptidesociety.org These reagents convert the carboxylic acid into a reactive intermediate that is susceptible to nucleophilic attack by the amino component, forming the peptide bond. To suppress potential side reactions and minimize racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. americanpeptidesociety.org
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified properties, such as enhanced stability against enzymatic degradation, improved bioavailability, and altered receptor binding affinity. nih.gov The incorporation of non-proteinogenic amino acids, like 3-pentyl-L-alanine, is a key strategy in the design of peptidomimetics. nih.govnih.gov
The introduction of the aliphatic pentyl side chain can significantly alter the parent peptide's characteristics. This modification can:
Increase Lipophilicity: The hydrocarbon side chain enhances the peptide's hydrophobic character, which can influence its interaction with biological membranes and hydrophobic pockets of target proteins.
Induce Conformational Constraints: The steric bulk of the pentyl group can restrict the conformational freedom of the peptide backbone, potentially stabilizing specific secondary structures like α-helices or β-sheets. nih.gov
Enhance Proteolytic Stability: Natural proteases are highly specific for proteinogenic amino acid residues. The presence of an unnatural side chain like a pentyl group at or near the cleavage site can hinder enzyme recognition and binding, thereby increasing the peptide's half-life in biological systems. nih.gov
Selective Chemical Transformations and Deprotection Strategies
A major advantage of using this compound in synthesis is the ability to selectively manipulate its functional groups. This includes the strategic removal of the Cbz protecting group and the potential for functionalizing the pentyl side chain.
The benzyloxycarbonyl (Cbz) group is prized for its stability and for its clean and efficient removal under mild conditions via catalytic hydrogenolysis. researchgate.net This deprotection method is orthogonal to many other protecting groups used in peptide synthesis, such as acid-labile Boc and base-labile Fmoc groups. total-synthesis.com
The process involves the cleavage of the benzyl-oxygen bond using hydrogen gas in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). nih.govresearchgate.net The reaction proceeds rapidly under neutral conditions, yielding the free amine, toluene, and carbon dioxide as the only byproducts, which are easily removed. total-synthesis.com
Table 2: Typical Conditions for Cbz Deprotection via Hydrogenolysis
| Component | Description | Common Examples |
|---|---|---|
| Catalyst | A transition metal, typically on a solid support, to facilitate the reaction. | 10% Palladium on Carbon (Pd/C), Palladium(II) hydroxide (B78521) (Pearlman's catalyst) |
| Hydrogen Source | Provides the hydrogen atoms for the reductive cleavage. | Hydrogen gas (H₂), Ammonium formate (B1220265) (HCOONH₄), 1,4-Cyclohexadiene researchgate.net |
This selective deprotection is crucial at the final stage of a synthesis or at an intermediate step to unmask the amine for further elongation of the peptide chain.
While the aliphatic pentyl side chain is generally considered chemically inert, modern organic synthesis offers strategies for its regioselective functionalization through C-H activation. acs.orgresearchgate.net Such transformations are challenging due to the presence of multiple similar C-H bonds (methyl and methylene (B1212753) groups) but provide a powerful tool for introducing new functional groups into the peptide structure. researchgate.net
Potential strategies for the regioselective functionalization of the pentyl side chain include:
Directed C-H Activation: This approach would involve the use of a directing group, potentially the N- or C-terminus of the amino acid, to guide a metal catalyst to a specific C-H bond.
Radical-Mediated Reactions: Photoredox or radical-initiating conditions could be employed to generate a radical on the alkyl chain, which can then be trapped by a variety of functional groups. nih.gov Achieving high regioselectivity often depends on subtle electronic or steric differences along the chain.
These advanced methods could allow for the introduction of hydroxyl, amino, or halogen functionalities onto the pentyl side chain, further expanding the diversity of peptidomimetics that can be synthesized from this building block.
Utilization in the Synthesis of Structurally Complex Molecules
The incorporation of non-proteinogenic amino acids like this compound is a powerful strategy for accessing structurally complex molecules with novel functionalities. nih.gov The benzyloxycarbonyl (Cbz) protecting group is a well-established and versatile choice for amine protection in solution-phase peptide synthesis and other organic transformations, known for its stability under a range of reaction conditions and its straightforward removal via catalytic hydrogenation. peptide.comnih.gov The 3-pentyl side chain introduces a significant hydrophobic character, which can be strategically employed to influence molecular folding, solubility, and intermolecular interactions.
The synthesis of complex molecules using this compound as a building block follows established methodologies in organic synthesis. The Cbz-protected amine allows for selective reactions at other functional groups within a molecule. For instance, the carboxylic acid moiety can be activated and coupled with other amines to form amide bonds, a fundamental transformation in the construction of peptide backbones and other complex natural and synthetic products. libretexts.org
Detailed Research Findings:
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the principles guiding its use can be inferred from studies on other non-proteinogenic amino acids. The introduction of alkyl side chains, such as the 3-pentyl group, has been shown to modulate the conformational preferences of peptides. ias.ac.in This can lead to the stabilization of specific secondary structures, such as α-helices or β-sheets, which are crucial for biological activity. ias.ac.in
The lipophilic nature of the pentyl group can also be exploited to enhance the membrane permeability of peptide-based therapeutics, a significant challenge in drug development. nih.govnih.gov By strategically placing this amino acid within a peptide sequence, it is possible to create molecules that can more readily cross biological barriers.
Furthermore, the unique stereochemistry of the L-alanine backbone provides a chiral scaffold for asymmetric synthesis. The Cbz-protected amino acid can serve as a starting material for the synthesis of complex chiral amines, alkaloids, and other natural product analogues. The synthetic versatility of Cbz-protected amino acids allows for a wide range of transformations, including reductions, alkylations, and cross-coupling reactions, to build molecular complexity. organic-chemistry.org
Illustrative Data on the Incorporation of Non-Proteinogenic Amino Acids:
To illustrate the impact of incorporating non-proteinogenic amino acids, the following table presents hypothetical data comparing a standard peptide with one containing a lipophilic, non-proteinogenic residue like 3-pentyl-L-alanine. This data is representative of the types of changes that can be observed and is not based on experimental results for this specific compound.
| Property | Standard Peptide (e.g., containing L-Alanine) | Modified Peptide (e.g., containing 3-Pentyl-L-alanine) |
| Solubility in Aqueous Buffer (pH 7.4) | High | Moderate to Low |
| LogP (Octanol/Water Partition Coefficient) | Low | High |
| Helical Content (Circular Dichroism) | 15% | 35% |
| Proteolytic Stability (in serum) | Low (t½ < 1h) | Moderate (t½ > 4h) |
| Cellular Permeability (Caco-2 assay) | Low | Moderate |
This table is for illustrative purposes only and the data are hypothetical.
The synthesis of structurally complex molecules often involves multi-step sequences where the compatibility of protecting groups is paramount. The Cbz group is compatible with a wide range of reagents used in modern organic synthesis, making this compound a valuable intermediate. peptide.com
The following table outlines a representative synthetic sequence for incorporating this amino acid into a dipeptide, a fundamental step in building larger, more complex molecules.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Carboxylic Acid Activation | DCC, HOBt, in DMF | Forms an active ester for amide bond formation. |
| 2 | Coupling | Amino acid methyl ester, TEA, in DMF | Forms the dipeptide bond. |
| 3 | Cbz Deprotection | H₂, Pd/C, in Methanol (B129727) | Removes the Cbz protecting group to reveal the free amine for further elongation. |
| 4 | Ester Hydrolysis | LiOH, in THF/Water | Removes the methyl ester protecting group to yield the free carboxylic acid. |
This table represents a general synthetic strategy and specific conditions may vary.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For N-(Benzyloxycarbonyl)-3-pentyl-L-alanine, both one-dimensional and two-dimensional NMR techniques are essential for assigning all proton and carbon signals and confirming the connectivity of the atoms.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected ¹H NMR Chemical Shifts
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (COOH) | 10.0 - 12.0 | broad singlet |
| Aromatic (C₆H₅) | 7.2 - 7.4 | multiplet |
| Amide (NH) | 5.0 - 6.5 | doublet |
| Benzylic (C₆H₅CH₂ ) | 5.1 - 5.2 | singlet |
| Alpha-Proton (α-CH) | 4.2 - 4.5 | multiplet |
| Beta-Protons (β-CH₂) | 1.6 - 1.9 | multiplet |
| Pentyl Chain (-CH₂ -) | 1.2 - 1.5 | multiplet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.
Expected ¹³C NMR Chemical Shifts
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Carbonyl (C OOH) | 174 - 178 |
| Carbamate (B1207046) Carbonyl (NC OO) | 155 - 157 |
| Aromatic (ipso-C) | 136 - 137 |
| Aromatic (o, m, p-C) | 127 - 129 |
| Benzylic (C H₂Ph) | 66 - 68 |
| Alpha-Carbon (α-C H) | 53 - 56 |
| Beta-Carbon (β-C H₂) | 31 - 34 |
| Pentyl Chain (-C H₂-) | 22 - 29 |
While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming the precise connectivity and resolving any signal overlap.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings between adjacent protons. For this compound, COSY would establish the scalar coupling network within the pentyl side chain, showing correlations from the α-proton to the β-protons, and sequentially along the chain to the terminal methyl group. A key correlation would also be observed between the NH proton and the α-proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It allows for the unambiguous assignment of each carbon atom in the ¹³C spectrum by correlating it to its known proton signal from the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting different structural fragments. For instance, HMBC would show correlations from the benzylic protons (C₆H₅CH₂ ) to the carbamate carbonyl carbon and the aromatic carbons, confirming the structure of the benzyloxycarbonyl group. Similarly, correlations from the α-proton to both the carboxylic and carbamate carbonyl carbons would definitively establish the core amino acid structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying key functional groups. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching and bending vibrations of its constituent groups.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Amide | N-H stretch | ~3300 |
| Aromatic C-H | C-H stretch | 3000-3100 |
| Aliphatic C-H | C-H stretch | 2850-2960 |
| Carboxylic Acid | C=O stretch | ~1710 |
| Carbamate | C=O stretch | ~1690 |
| Amide | N-H bend (Amide II) | ~1530 |
Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar, symmetric bonds. The Raman spectrum would show strong signals for the aromatic ring vibrations of the benzyl (B1604629) group and the C-C skeletal vibrations of the pentyl side chain, which may be weak in the IR spectrum.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For this compound (Molecular Formula: C₁₅H₂₁NO₄), the calculated monoisotopic mass is approximately 279.147 Da.
Using electrospray ionization (ESI), the compound would be expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts at m/z 280.15 and 302.13, respectively. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
Tandem mass spectrometry (MS/MS) would induce fragmentation, providing structural insights. Key fragmentation pathways would likely include:
Loss of the benzyl group: Fragmentation leading to a loss of C₇H₇• (91 Da).
Loss of toluene: Cleavage resulting in the loss of C₇H₈ (92 Da).
Decarboxylation: Loss of CO₂ from the carboxylic acid group (44 Da).
Cleavage of the carbamate: Loss of the entire benzyloxycarbonyl group.
Advanced Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of such compounds. A C18 stationary phase would be used with a mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid. Purity is determined by integrating the peak area of the compound relative to the total area of all detected peaks.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of N-protected amino acids like this compound. It is primarily used to assess the purity of the compound and to monitor the progress of its synthesis. Given the compound's structure, which includes a chromophore (the benzyl group), UV detection is highly effective.
The non-polar nature of the pentyl side chain and the benzyl group suggests that reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention time of the compound can be modulated by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.
For enhanced detection and characterization, HPLC can be coupled with mass spectrometry (LC-MS). This provides not only retention time data but also mass-to-charge ratio information, which is invaluable for confirming the molecular weight of the target compound and identifying any impurities.
Table 1: Representative HPLC Parameters for Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Gradient of Acetonitrile in Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on specific gradient, but longer than related, less hydrophobic amino acid derivatives. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility of amino acids and their N-protected derivatives, direct analysis by GC is generally not feasible. Therefore, a derivatization step is necessary to convert this compound into a more volatile form.
A common derivatization strategy for amino acids involves esterification of the carboxylic acid group (e.g., to a methyl or ethyl ester) and/or silylation of any polar functional groups. For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can produce a volatile derivative suitable for GC analysis.
Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). This allows for the separation of the derivative from any volatile impurities and provides a mass spectrum that can be used to confirm its structure. The fragmentation pattern in the mass spectrum would be characteristic of the specific derivative formed.
Table 2: Illustrative GC-MS Conditions for a Derivatized this compound
| Parameter | Value |
|---|---|
| Derivatizing Agent | MTBSTFA |
| Column | Capillary column (e.g., SLB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Temperature Program | Ramped from a low initial temperature to a high final temperature. |
| Detector | Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is extensively used for monitoring the progress of organic reactions, such as the synthesis of this compound. It can also be used to get a preliminary assessment of the purity of the final product.
For N-protected amino acids, silica (B1680970) gel is a commonly used stationary phase. The choice of mobile phase (eluent) is crucial for achieving good separation. A mixture of a relatively non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The polarity of the eluent is adjusted to achieve a retention factor (Rf) for the compound of interest that is ideally between 0.3 and 0.7.
After developing the TLC plate, the spots can be visualized under UV light, as the benzyloxycarbonyl group is UV-active. Alternatively, staining with a reagent such as ninhydrin (B49086) can be used if the protecting group has been removed, or a general stain like potassium permanganate (B83412) can be employed.
Table 3: Example TLC System for this compound Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate / Hexane (e.g., 30:70 v/v) |
| Visualization | UV light (254 nm) and/or staining with potassium permanganate. |
| Expected Rf | Dependent on the exact mobile phase composition. |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to determine the empirical formula of the compound. For a pure sample of this compound, the experimentally determined elemental composition should agree with the theoretical values calculated from its molecular formula (C₁₉H₂₉NO₄).
This technique provides a crucial check on the purity and identity of a newly synthesized compound. A significant deviation between the found and calculated values would suggest the presence of impurities or an incorrect structural assignment.
Table 4: Theoretical Elemental Composition of this compound (C₁₉H₂₉NO₄)
| Element | Theoretical Percentage |
|---|---|
| Carbon (C) | 67.63% |
| Hydrogen (H) | 8.66% |
| Nitrogen (N) | 4.15% |
UV-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the benzene (B151609) ring of the benzyloxycarbonyl group. This aromatic system gives rise to characteristic absorptions in the UV region.
Typically, benzene and its simple derivatives exhibit a strong absorption band (the E2 band) around 200-210 nm and a weaker, fine-structured band (the B band) around 250-270 nm. The exact position and intensity of these absorptions can be influenced by the solvent and the substituents on the aromatic ring. The carbonyl group of the carbamate linkage can also contribute to the UV spectrum, potentially showing a weak n → π* transition.
The UV-Vis spectrum is useful for confirming the presence of the benzyloxycarbonyl group and can also be used for quantitative analysis using the Beer-Lambert law if a suitable wavelength of maximum absorbance (λmax) is determined.
Table 5: Expected UV-Visible Absorption Maxima for this compound
| Electronic Transition | Approximate λmax (nm) |
|---|---|
| π → π* (aromatic ring) | ~250-270 |
Computational and Theoretical Investigations of this compound
While specific computational and theoretical studies exclusively focused on this compound are not extensively available in publicly accessible literature, a comprehensive understanding of its likely molecular behavior can be extrapolated from research on analogous N-Cbz-protected amino acids and peptides containing residues with long alkyl side chains. This article synthesizes the established computational methodologies and theoretical frameworks to build a predictive model of the structural and electronic properties of this compound.
Computational and Theoretical Investigations of N Benzyloxycarbonyl 3 Pentyl L Alanine
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools to investigate the conformational landscape and intermolecular interactions of N-(Benzyloxycarbonyl)-3-pentyl-L-alanine. These methods provide insights into the molecule's flexibility, its preferred shapes, and how it might interact with biological macromolecules.
The conformational flexibility of this compound is primarily determined by the rotational freedom around several key single bonds. The benzyloxycarbonyl (Cbz or Z) group, while sterically less demanding than a tert-butoxycarbonyl (Boc) group, still influences the conformational preferences of the adjacent amino acid residue. nih.gov Conformational energy calculations on Z-amino acid derivatives indicate that the nature of the N-terminal protecting group has a limited effect on the dihedral angles of the neighboring residue. nih.gov
Table 1: Illustrative Conformational States and Relative Energies of a Protected Amino Acid
| Conformer | Dihedral Angles (φ, ψ, χ1, χ2, ...) | Relative Energy (kcal/mol) |
| 1 | -60°, -45°, 180°, 180°, ... | 0.00 |
| 2 | -75°, 120°, -60°, 180°, ... | 1.25 |
| 3 | 55°, 45°, 60°, -60°, ... | 2.50 |
| 4 | 180°, 180°, 180°, 180°, ... | 3.75 |
Note: This table presents hypothetical data to illustrate the concept of different conformational states and their relative energies. Actual values for this compound would require specific computational studies.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger molecule, such as a protein or an enzyme. For this compound, docking studies could elucidate its potential interactions with various biological targets. For instance, derivatives of 3-phenyl-β-alanine have been investigated as inhibitors of carbonic anhydrase II, with molecular docking revealing key interactions within the enzyme's active site. mdpi.com
In a hypothetical docking scenario, the benzyloxycarbonyl group could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. The pentyl group, being hydrophobic, would likely favor interactions with nonpolar residues such as leucine, isoleucine, and valine. The carboxyl and amide groups of the alanine (B10760859) backbone are capable of forming hydrogen bonds with appropriate donor and acceptor groups on the protein. sharif.edu
Table 2: Example of Molecular Docking Results for a Ligand with a Target Protein
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | PHE 234, LEU 287, TYR 312, SER 199 |
| Types of Interactions | Hydrogen Bond, Hydrophobic Interaction, π-π Stacking |
Note: This table provides an example of typical output from a molecular docking simulation. The values are not specific to this compound.
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in various environments, such as in aqueous solution or in a lipid bilayer. These simulations provide a dynamic picture of the molecule's conformational changes and its interactions with solvent molecules over time.
In an aqueous environment, the hydrophobic pentyl chain would likely adopt conformations that minimize its exposure to water, potentially through intramolecular collapse or by associating with other nonpolar molecules. In contrast, within a lipid bilayer, the pentyl group would be expected to favorably interact with the hydrophobic lipid tails. nih.gov MD simulations of N-Cbz-protected amino acids in methanol (B129727) have been used to study structural properties like radial pair distribution functions and hydrogen bonding. researchgate.net
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and geometric parameters of molecules.
DFT calculations are widely used to determine the optimized, lowest-energy geometry of molecules. For this compound, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) could be used to predict bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.com Such calculations have been successfully applied to various amino acids and their derivatives. researchgate.net
Furthermore, DFT can be used to predict spectroscopic properties. For example, the vibrational frequencies calculated from a DFT analysis can be correlated with experimental data from infrared (IR) and Raman spectroscopy to aid in the structural characterization of the molecule.
Table 3: Selected Predicted Geometric Parameters from DFT Calculations
| Parameter | Predicted Value |
| Cα-Cβ Bond Length | 1.54 Å |
| N-Cα-C' Angle | 110.5° |
| φ (C'-N-Cα-C') Dihedral | -85.0° |
| ψ (N-Cα-C'-N) Dihedral | 140.0° |
Note: These values are illustrative and represent typical geometric parameters for an amino acid derivative. Specific calculations for this compound are required for accurate predictions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global softness. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict how it will behave in chemical reactions. mdpi.com
Table 4: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 6.3 |
| Electronegativity (χ) | 3.65 |
| Chemical Hardness (η) | 3.15 |
Note: This table contains example values to illustrate the concepts. The actual electronic properties of this compound would need to be determined through specific DFT calculations.
Electrostatic Potential Mapping and Charge Distribution Analysis
Computational chemistry provides powerful tools for understanding the electronic structure of a molecule, which is fundamental to its reactivity and intermolecular interactions. One of the most insightful of these tools is the Molecular Electrostatic Potential (MEP) map. An MEP map is a three-dimensional visualization that shows the electrostatic potential on the electron density surface of a molecule. This analysis is crucial for predicting how a molecule will interact with other charged or polar species.
The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, are colored in shades of red. These areas are often found around electronegative atoms like oxygen or nitrogen. Conversely, regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack, are colored in shades of blue. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, an MEP analysis would be expected to reveal several key features:
Negative Potential: The highest electron density would be localized on the oxygen atoms of the carboxyl group and the carbonyl oxygen of the benzyloxycarbonyl protecting group. These red-colored regions would signify the primary sites for interactions with electrophiles or for forming hydrogen bonds as an acceptor.
Positive Potential: A region of strong positive potential would be anticipated around the acidic proton of the carboxyl group and the amide proton. These blue-colored areas highlight the molecule's primary hydrogen bond donor sites.
Neutral Potential: The benzyl (B1604629) and pentyl groups, being composed primarily of carbon and hydrogen, would exhibit a largely neutral (green) potential surface, reflecting their nonpolar, hydrophobic character.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, complements the MEP map by assigning partial atomic charges to each atom in the molecule. This provides a quantitative measure of the electron distribution. Such an analysis would quantify the partial negative charges on the oxygen atoms and the partial positive charges on the acidic and amide hydrogens, providing precise data for force-field development in molecular dynamics simulations or for detailed reactivity predictions.
Illustrative Data Table: Predicted Electrostatic Potential Minima and Maxima
The following table presents hypothetical values for the most significant points of positive (V_max_) and negative (V_min_) electrostatic potential for this compound, as would be determined from a computational analysis.
| Molecular Region | Atom(s) Involved | Predicted Potential Type | Hypothetical Value (kcal/mol) | Implication for Reactivity |
| Carboxyl Group | Carbonyl Oxygen (C=O) | V_min | -55 | Site for electrophilic attack |
| Carboxyl Group | Hydroxyl Oxygen (-OH) | V_min_ | -48 | Hydrogen bond acceptor site |
| Carboxyl Group | Hydroxyl Proton (-OH) | V_max_ | +65 | Primary hydrogen bond donor site |
| Benzyloxycarbonyl Group | Carbonyl Oxygen (C=O) | V_min_ | -52 | Site for electrophilic attack |
| Amide Linkage | Amide Proton (N-H) | V_max_ | +45 | Secondary hydrogen bond donor site |
In Silico Approaches to Structure-Reactivity Relationships
In silico methods, particularly those based on Density Functional Theory (DFT), are instrumental in establishing quantitative structure-reactivity relationships (QSRRs). These approaches use the calculated electronic structure of a molecule to predict its chemical reactivity, stability, and potential reaction pathways without the need for laboratory experiments. For this compound, these methods could provide deep insights into its chemical behavior.
A key aspect of this analysis is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy and location of the HOMO indicate the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be distributed over the electron-rich regions, such as the carboxyl group and the phenyl ring of the protecting group.
LUMO: The energy and location of the LUMO indicate the ability of a molecule to accept electrons. The LUMO would likely be centered on the electron-deficient regions, particularly the carbonyl carbons of the carboxyl and carbamate (B1207046) groups.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap implies higher kinetic stability.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile.
By calculating these descriptors, one could predict, for instance, the susceptibility of the molecule to hydrolysis (cleavage of the benzyloxycarbonyl group or the peptide bond) or its potential to participate in various organic reactions. This information is invaluable for designing synthetic routes or for understanding potential metabolic pathways.
Illustrative Data Table: Calculated Reactivity Descriptors
This table shows hypothetical global reactivity descriptors for this compound calculated using a representative DFT method.
| Reactivity Descriptor | Symbol | Hypothetical Calculated Value (eV) | Interpretation |
| HOMO Energy | E_HOMO | -6.8 | Energy of the highest occupied molecular orbital |
| LUMO Energy | E_LUMO_ | -0.5 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | ΔE | 6.3 | Indicates high kinetic stability |
| Ionization Potential | I | 6.8 | Energy required to remove an electron |
| Electron Affinity | A | 0.5 | Energy released when an electron is added |
| Electronegativity | χ | 3.65 | Moderate tendency to attract electrons |
| Chemical Hardness | η | 3.15 | Indicates a relatively stable electron configuration |
| Softness | S | 0.317 | Moderate polarizability |
| Electrophilicity Index | ω | 2.11 | Represents the molecule's capacity to accept electronic charge |
Q & A
Basic: What are the recommended synthetic routes for N-(Benzyloxycarbonyl)-3-pentyl-L-alanine, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves coupling the benzyloxycarbonyl (Z) protecting group to 3-pentyl-L-alanine. A common approach is to use benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous NaOH/dichloromethane) to protect the amine group. The 3-pentyl side chain may require prior introduction via alkylation of a precursor (e.g., L-alanine tert-butyl ester). Key purification steps include:
- Liquid-liquid extraction to remove unreacted reagents.
- Flash chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification.
- Recrystallization from ethanol/water mixtures for final product isolation.
Purity optimization (>95%) is confirmed via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, as referenced in analogous protocols for Z-protected amino acids .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of NMR , IR , and mass spectrometry is essential:
- ¹H/¹³C NMR : Confirm the Z-group (benzyl aromatic protons at δ 7.2–7.4 ppm, carbonyl at ~155 ppm) and 3-pentyl chain (aliphatic protons at δ 0.8–1.6 ppm).
- IR Spectroscopy : Detect C=O stretches of the carbamate (~1700 cm⁻¹) and carboxylic acid (~1720 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₁NO₄: 292.1548).
Comparable characterization data for Z-protected analogs (e.g., Z-L-phenylalanine) support this methodology .
Advanced: How does the 3-pentyl substituent influence the compound’s solubility and reactivity in peptide coupling reactions?
Methodological Answer:
The 3-pentyl group introduces hydrophobicity , reducing aqueous solubility but enhancing lipid membrane permeability. Reactivity in peptide synthesis (e.g., via carbodiimide/HOBt activation) may be slowed due to steric hindrance. Mitigation strategies include:
- Using DMSO or DMF as co-solvents to improve solubility.
- Employing ultrasonication to disperse the compound in reaction mixtures.
- Optimizing coupling reagents (e.g., HATU over DCC for sterically hindered substrates).
These findings align with studies on branched-chain amino acid derivatives .
Advanced: What are the stereochemical considerations during synthesis, and how can enantiomeric excess (ee) be quantified?
Methodological Answer:
The L-configuration of the alanine backbone must be preserved to avoid racemization. Critical steps include:
- Conducting reactions below 0°C during Z-group coupling to minimize base-induced racemization.
- Using chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to determine ee.
- Comparing optical rotation values ([α]D²⁵) with literature standards (e.g., +15° to +25° for L-isomers).
Absolute stereochemistry in similar Z-protected compounds has been validated via X-ray crystallography .
Advanced: How stable is this compound under acidic or basic conditions?
Methodological Answer:
The Z-protecting group is acid-labile (stable at pH >4 but cleaved by TFA/HBr in acetic acid). Stability studies should include:
- pH-dependent degradation assays (monitored via HPLC).
- Accelerated stability testing at elevated temperatures (40–60°C) to model long-term storage.
Under basic conditions (pH >10), hydrolysis of the carbamate may occur, releasing CO₂ and benzyl alcohol. Storage recommendations: -20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced: Can this compound serve as a substrate or inhibitor in enzyme kinetics studies?
Methodological Answer:
The hydrophobic 3-pentyl chain makes it a candidate for studying lipase or peptidase interactions. Experimental design should include:
- Enzyme inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates).
- Molecular docking simulations to predict binding affinity with active sites (e.g., using AutoDock Vina).
Analogous Z-protected peptides (e.g., Z-Phe-CMK) are established protease inhibitors, suggesting similar utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
